molecular formula C14H12Br2O4 B14357275 Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate CAS No. 92415-79-7

Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate

Cat. No.: B14357275
CAS No.: 92415-79-7
M. Wt: 404.05 g/mol
InChI Key: IJVXJAGRWQVWCP-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .

Properties

CAS No.

92415-79-7

Molecular Formula

C14H12Br2O4

Molecular Weight

404.05 g/mol

IUPAC Name

bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2

InChI Key

IJVXJAGRWQVWCP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C

Origin of Product

United States

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